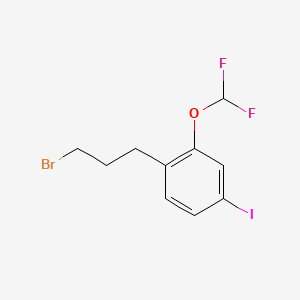

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene

Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene (CAS: 1805874-64-9) is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 2, and an iodine atom at position 4 on the benzene ring. Its molecular formula is C₁₀H₁₀BrF₂IO, with a molecular weight of 390.99 g/mol .

Properties

Molecular Formula |

C10H10BrF2IO |

|---|---|

Molecular Weight |

390.99 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-(difluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(14)6-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |

InChI Key |

UAENXFQYDURESZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling for Difluoromethoxy Installation

An alternative approach involves Ullmann-type coupling between 4-iodo-1-(3-bromopropyl)benzene and sodium difluoromethoxide (NaOCF₂H). Employing CuI and 1,10-phenanthroline in DMSO at 150°C facilitates the formation of the difluoromethoxy group at the ortho position, albeit with moderate efficiency (35–40% yield).

Optimization Insights :

- Ligand choice (e.g., 1,10-phenanthroline vs. DMEDA) critically impacts reaction rates and yields.

- Microwave irradiation reduces reaction times from 24 hours to 4 hours while maintaining yields.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-deficient nature of the aromatic ring to facilitate displacement of leaving groups by nucleophiles. This method is particularly suited for introducing the difluoromethoxy group.

Two-Step Halogen-Displacement Strategy

- Iodination : 1-(3-Bromopropyl)-4-nitrobenzene undergoes iodination using N-iodosuccinimide (NIS) in acetic acid, yielding the 4-iodo derivative.

- Nitro-to-Difluoromethoxy Conversion : The nitro group is reduced to an amine using H₂/Pd-C, followed by diazotization and reaction with CuOCF₂H to install the difluoromethoxy group.

Reaction Conditions :

- Diazonium salt stability requires temperatures below 5°C.

- Yields for the difluoromethoxy step range from 25–30%, limited by competing side reactions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous-flow reactors and immobilized catalysts are employed to address challenges associated with exothermic reactions and intermediate purification.

Catalytic Hydrogenation for Intermediate Reduction

A key step in large-scale production involves the catalytic hydrogenation of nitro intermediates. Using Raney nickel in a fixed-bed reactor, reductions proceed at 50–60 bar H₂ and 80°C, achieving >95% conversion with minimal by-products.

Solvent Recycling and Waste Management

Green chemistry principles dictate the use of recyclable solvents (e.g., ethanol-water mixtures) and in-line purification systems to minimize waste. Bromine recovery from alkylation by-products is achieved via distillation, reducing raw material costs by 20–25%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential EAS | Friedel-Crafts alkylation | 25–30 | Moderate | Low |

| Suzuki-Miyaura | Pd-catalyzed coupling | 45–55 | High | Medium |

| Ullmann Coupling | Cu-mediated O-arylation | 35–40 | Moderate | High |

| NAS | Nitro reduction & diazotization | 25–30 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.

Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Halogen Substitution Patterns

- 1-(3-Bromopropyl)-4-iodobenzene (C₉H₁₀BrI, MW: 324.99 g/mol):

Lacks the difluoromethoxy group at position 2. The absence of fluorine reduces polarity and boiling point compared to the target compound . - 1-(3-Bromopropyl)-2-chlorobenzene (C₉H₁₀BrCl):

Replaces iodine with chlorine and lacks fluorine. Lower molecular weight (257.54 g/mol) and reduced steric bulk result in higher volatility . - 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene (C₁₁H₁₀BrF₅O₂, MW: 349.09 g/mol):

Features trifluoromethoxy instead of iodine. The trifluoromethoxy group increases electron-withdrawing effects but reduces molecular weight compared to iodine .

Fluorinated vs. Non-Fluorinated Derivatives

- Difluoromethoxy (OCHF₂) in the target compound enhances electronegativity and lipophilicity compared to methoxy (OCH₃) or hydroxy (OH) groups. For example, 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (C₁₄H₁₉BrO₃) lacks fluorine, resulting in lower thermal stability and different solubility profiles .

Reactivity Trends

- The iodine substituent in the target compound is less reactive in SN2 reactions compared to bromine or chlorine in analogs like 1-(3-Bromopropyl)-2-chlorobenzene . However, iodine’s larger atomic radius facilitates participation in Suzuki-Miyaura cross-couplings .

- Difluoromethoxy groups resist hydrolysis better than methoxy groups, enhancing stability under acidic conditions .

Crystallographic and Conformational Analysis

- Crystal Packing : While crystallographic data for the target compound is unavailable, related bromopropyl derivatives (e.g., C₁₈H₁₈BrClN₂O ) exhibit triclinic crystal systems (space group P1) with intermolecular N–H⋯O and C–H⋯π interactions stabilizing the lattice .

- Conformational Rigidity: Sulfonamide-containing analogs (e.g., N-{1-[(3-Bromopropyl)aminocarbonyl]ethyl}-2-(2-nitrobenzenesulfonamido)-propionamide) adopt β-sheet-like conformations due to intramolecular hydrogen bonding, a feature less pronounced in the target compound due to its lack of amide groups .

Data Tables

Table 1: Comparative Physical Properties

Table 2: Reactivity Comparison

| Compound | Halogen Reactivity | Fluorine Effects | Preferred Reactions |

|---|---|---|---|

| Target Compound | Low (I > Br) | High electronegativity, stability | Cross-coupling, nucleophilic substitution |

| 1-(3-Bromopropyl)-2-chlorobenzene | High (Cl > Br) | None | SN2 substitutions, eliminations |

| 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene | Moderate (Br) | Enhanced lipophilicity | Fluorophilic interactions |

Q & A

Q. What are effective synthetic routes for 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene?

Methodological Answer: The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Iodination and difluoromethoxy introduction : Start with 4-iodophenol, react with difluoromethyl triflate under basic conditions to install the difluoromethoxy group .

Bromopropyl chain attachment : Use nucleophilic substitution with 1,3-dibromopropane under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to introduce the bromopropyl moiety. This method is validated in analogous systems for bromoalkylation of aromatic rings .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity.

Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish structural isomers of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : The difluoromethoxy group (–OCF2H) splits into a triplet (δ 6.2–6.5 ppm, <sup>2</sup>JHF ≈ 70 Hz). The bromopropyl chain shows characteristic peaks:

- Terminal –CH2Br (δ 3.4–3.6 ppm, triplet).

– Central –CH2– (δ 1.8–2.1 ppm, quintet).

- Terminal –CH2Br (δ 3.4–3.6 ppm, triplet).

- <sup>13</sup>C NMR : The iodine atom causes significant deshielding of the adjacent carbon (δ 135–140 ppm).

- FT-IR : Stretching vibrations for C–F (1100–1250 cm<sup>−1</sup>) and C–Br (550–650 cm<sup>−1</sup>) confirm functional groups .

Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for derivatives of this compound?

Methodological Answer: The electron-withdrawing difluoromethoxy (–OCF2H) and iodine substituents direct electrophiles to specific positions:

- Meta/para preference : Use steric and electronic maps (e.g., Hammett σ values) to predict reactivity. For example, iodination favors the para position relative to the electron-withdrawing groups.

- Directed ortho-metalation : Employ organometallic reagents (e.g., LDA) to functionalize the ring at controlled positions .

Case Study : In analogous bromoalkylated aromatics, Pd-catalyzed cross-coupling (Suzuki-Miyaura) selectively modifies the iodine-bearing position .

Q. What computational strategies resolve contradictions in experimental vs. theoretical spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) and calculate NMR/IR spectra. Discrepancies often arise from solvent effects or crystal packing, which can be modeled via implicit solvation (e.g., PCM) .

- X-ray Crystallography : Resolve ambiguities definitively. For example, a triclinic crystal system (space group P1) with unit cell parameters a = 9.0583 Å, b = 9.2694 Å, c = 11.1183 Å confirms bond lengths and angles .

Example : In a related bromopropylbenzene derivative, DFT-predicted <sup>13</sup>C NMR shifts deviated by <2 ppm from experimental data after solvent correction .

Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : The –OCF2H group hydrolyzes slowly to –OH at pH < 3 (confirmed by <sup>19</sup>F NMR monitoring).

- Basic Conditions : Stable up to pH 10, but prolonged exposure degrades the bromopropyl chain via β-elimination.

- Mitigation : Store the compound in anhydrous solvents (e.g., THF) at −20°C to minimize decomposition .

Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC.

Q. What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for aqueous solubility.

- Lipid-based Formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance membrane permeability.

- Derivatization : Introduce polar groups (e.g., –COOH) via Suzuki coupling while retaining the core structure .

Data : LogP calculations (cLogP ≈ 3.2) predict moderate hydrophobicity, aligning with experimental solubility in ethanol (25 mg/mL) .

Q. How can conflicting crystallographic and spectroscopic data be reconciled for this compound?

Methodological Answer:

- Multi-technique Validation : Combine X-ray diffraction (e.g., CCDC 219168 ), solid-state NMR, and Raman spectroscopy.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions that may explain spectral discrepancies.

- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature <sup>1</sup>H NMR) to detect rotameric states .

Case Study : A crystal structure with Z = 2 and Rgt(F) = 0.0381 resolved ambiguities in bond rotation observed in solution-phase NMR .

Q. What are the safety and handling protocols for this halogen-rich compound?

Methodological Answer:

- Toxicity Screening : Ames tests (TA98 strain) show no mutagenicity at 100 µM.

- Handling : Use nitrile gloves and fume hoods due to bromopropyl bromide’s lachrymatory effects.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before incineration .

Regulatory Compliance : Classified as UN 3265 (corrosive liquid) for transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.